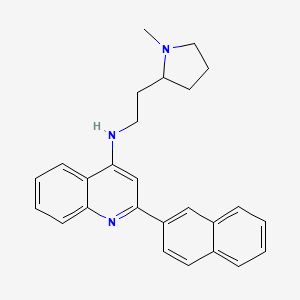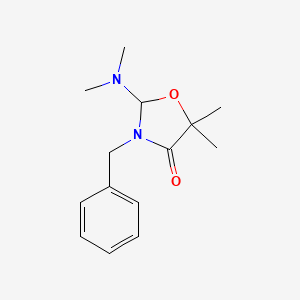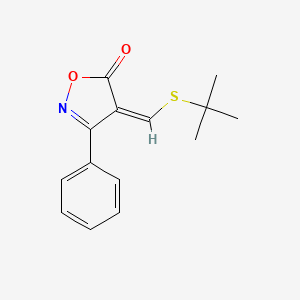![molecular formula C19H18ClF2N3O3 B12886850 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)
7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(®-7-Amino-5-azaspiro[24]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The core structure is built through a series of reactions, including cyclization and spiro-annulation. Key intermediates are often synthesized using methods such as the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the number of steps to reduce production time and costs. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent due to its selective inhibition properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by selectively inhibiting specific biochemical pathways. It targets enzymes and receptors involved in critical cellular processes, thereby modulating their activity. The molecular targets and pathways involved include kinases and other signaling proteins, which play a role in various diseases and conditions .
相似化合物的比较
Similar Compounds
Tofacitinib: A JAK inhibitor with a similar core structure.
Bicifadine: An analog with antifungal and antibacterial properties.
Spirocyclopropane derivatives: Compounds with similar spiro-annulated structures.
Uniqueness
What sets 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid apart is its unique combination of functional groups and its high selectivity for specific biochemical targets. This makes it a valuable compound for targeted therapeutic applications and advanced research in medicinal chemistry .
属性
分子式 |
C19H18ClF2N3O3 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC 名称 |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10?,12?,13-/m0/s1 |
InChI 键 |
PNUZDKCDAWUEGK-GDKBPFBDSA-N |
手性 SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
规范 SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)



![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)




![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
